![molecular formula C21H18N4O3S B216322 methyl 2-[(4E)-1-(1,3-benzothiazol-2-yl)-4-[(4-methylanilino)methylidene]-5-oxopyrazol-3-yl]acetate](/img/structure/B216322.png)
methyl 2-[(4E)-1-(1,3-benzothiazol-2-yl)-4-[(4-methylanilino)methylidene]-5-oxopyrazol-3-yl]acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-[(4E)-1-(1,3-benzothiazol-2-yl)-4-[(4-methylanilino)methylidene]-5-oxopyrazol-3-yl]acetate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of Methyl 2-[(4E)-1-(1,3-benzothiazol-2-yl)-4-[(4-methylanilino)methylidene]-5-oxopyrazol-3-yl]acetate is not yet fully understood. However, it is believed to exert its effects by inhibiting various enzymes involved in cancer cell growth and inflammation.
Biochemical and Physiological Effects:
Methyl 2-[(4E)-1-(1,3-benzothiazol-2-yl)-4-[(4-methylanilino)methylidene]-5-oxopyrazol-3-yl]acetate has been found to exhibit significant biochemical and physiological effects. It has been shown to inhibit the growth of various cancer cell lines and reduce inflammation in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using Methyl 2-[(4E)-1-(1,3-benzothiazol-2-yl)-4-[(4-methylanilino)methylidene]-5-oxopyrazol-3-yl]acetate in lab experiments is its potential to be used as a cancer treatment. Additionally, it has also been found to exhibit anti-inflammatory properties. However, one of the limitations of using this compound in lab experiments is the lack of understanding of its mechanism of action.
Zukünftige Richtungen
There are several potential future directions for the research on Methyl 2-[(4E)-1-(1,3-benzothiazol-2-yl)-4-[(4-methylanilino)methylidene]-5-oxopyrazol-3-yl]acetate. One of the future directions is to further study its mechanism of action to better understand how it exerts its effects. Additionally, it can be studied for its potential use in combination therapy with other cancer treatments. Moreover, it can be studied for its potential use in treating other diseases that involve inflammation.
Synthesemethoden
Methyl 2-[(4E)-1-(1,3-benzothiazol-2-yl)-4-[(4-methylanilino)methylidene]-5-oxopyrazol-3-yl]acetate can be synthesized through a multi-step process involving the reaction of various reagents. The synthesis involves the reaction of 2-aminobenzothiazole, methyl acetoacetate, and 4-methylaniline in the presence of a catalyst. The resulting product is then subjected to further reactions to obtain the final product.
Wissenschaftliche Forschungsanwendungen
Methyl 2-[(4E)-1-(1,3-benzothiazol-2-yl)-4-[(4-methylanilino)methylidene]-5-oxopyrazol-3-yl]acetate has been studied extensively for its potential applications in various fields. It has been found to exhibit significant activity against various cancer cell lines, making it a promising candidate for cancer treatment. Additionally, it has also been studied for its potential use as an anti-inflammatory agent.
Eigenschaften
Produktname |
methyl 2-[(4E)-1-(1,3-benzothiazol-2-yl)-4-[(4-methylanilino)methylidene]-5-oxopyrazol-3-yl]acetate |
---|---|
Molekularformel |
C21H18N4O3S |
Molekulargewicht |
406.5 g/mol |
IUPAC-Name |
methyl 2-[(4E)-1-(1,3-benzothiazol-2-yl)-4-[(4-methylanilino)methylidene]-5-oxopyrazol-3-yl]acetate |
InChI |
InChI=1S/C21H18N4O3S/c1-13-7-9-14(10-8-13)22-12-15-17(11-19(26)28-2)24-25(20(15)27)21-23-16-5-3-4-6-18(16)29-21/h3-10,12,22H,11H2,1-2H3/b15-12+ |
InChI-Schlüssel |
SGYMNXRSPTYGPV-NTCAYCPXSA-N |
Isomerische SMILES |
CC1=CC=C(C=C1)N/C=C/2\C(=NN(C2=O)C3=NC4=CC=CC=C4S3)CC(=O)OC |
SMILES |
CC1=CC=C(C=C1)NC=C2C(=NN(C2=O)C3=NC4=CC=CC=C4S3)CC(=O)OC |
Kanonische SMILES |
CC1=CC=C(C=C1)NC=C2C(=NN(C2=O)C3=NC4=CC=CC=C4S3)CC(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.